(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 494200-39-4
VCID: VC7195323
InChI: InChI=1S/C26H23NO5/c1-16-9-11-18(12-10-16)24(28)19(26-27-20-7-5-6-8-21(20)32-26)13-17-14-22(29-2)25(31-4)23(15-17)30-3/h5-15H,1-4H3/b19-13+
SMILES: CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3
Molecular Formula: C26H23NO5
Molecular Weight: 429.472

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 494200-39-4

Cat. No.: VC7195323

Molecular Formula: C26H23NO5

Molecular Weight: 429.472

* For research use only. Not for human or veterinary use.

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - 494200-39-4

Specification

CAS No. 494200-39-4
Molecular Formula C26H23NO5
Molecular Weight 429.472
IUPAC Name (Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C26H23NO5/c1-16-9-11-18(12-10-16)24(28)19(26-27-20-7-5-6-8-21(20)32-26)13-17-14-22(29-2)25(31-4)23(15-17)30-3/h5-15H,1-4H3/b19-13+
Standard InChI Key PSXOOMWRYCCWLC-CPNJWEJPSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3

Introduction

IUPAC Name

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C24H21NO5

Molecular Weight

403.43 g/mol

Structural Features

  • Contains a benzoxazole moiety, which is known for its bioactive properties.

  • Includes a chalcone backbone, characterized by an α,β-unsaturated carbonyl group.

  • Substituents:

    • A 4-methylphenyl group.

    • A 3,4,5-trimethoxyphenyl group.

    • A benzoxazole ring.

Key Functional Groups

  • Methoxy groups on the aromatic ring enhance solubility and electronic effects.

  • The conjugated system (chalcone framework) contributes to potential biological activity.

Synthesis

The synthesis of this compound typically involves Claisen-Schmidt condensation between:

  • Aromatic aldehyde: 3,4,5-trimethoxybenzaldehyde.

  • Ketone: Acetophenone derivative containing the benzoxazole moiety.

General Procedure:

  • Mix the aldehyde and ketone in an ethanol solution.

  • Add a catalytic amount of base (e.g., NaOH or KOH).

  • Stir at room temperature or under reflux conditions.

  • Monitor completion using thin-layer chromatography (TLC).

  • Purify the product via recrystallization or chromatography.

Potential Biological Activities

Chalcone derivatives like this compound are studied for their diverse pharmacological properties:

  • Antioxidant: The conjugated system and methoxy groups may scavenge free radicals.

  • Anticancer: Chalcones are known to inhibit cancer cell proliferation through apoptosis induction and enzyme inhibition.

  • Antimicrobial: The benzoxazole moiety often exhibits antibacterial and antifungal activity.

Mechanisms of Action

  • Interaction with cellular enzymes such as kinases or proteases.

  • Modulation of oxidative stress pathways.

  • Binding to DNA or proteins to alter cell signaling.

Spectroscopic Characterization

This compound can be characterized using standard analytical techniques:

TechniqueKey Observations
IR SpectroscopyPeaks for C=O (chalcone), aromatic C-H stretches.
NMR SpectroscopySignals for aromatic protons and methoxy groups.
Mass SpectrometryMolecular ion peak at m/z = 403 (M+).

Research Findings

Studies on similar chalcone derivatives have demonstrated:

  • High cytotoxicity against cancer cell lines such as HeLa and MCF-7.

  • Antioxidant activity comparable to standard compounds like ascorbic acid.

  • Antibacterial efficacy against E. coli and S. aureus.

Further studies are needed to confirm these activities specifically for this compound.

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